![molecular formula C13H23N3O5 B14640090 Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate CAS No. 55085-72-8](/img/structure/B14640090.png)
Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate: is a complex organic compound that belongs to the class of fatty acid methyl esters These compounds are characterized by the esterification of a fatty acid with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate typically involves the esterification of nonanoic acid with methanol in the presence of an acid catalyst. The carbamoylhydrazinylidene group is introduced through a subsequent reaction involving hydrazine derivatives and appropriate acylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes steps such as esterification, purification, and final product isolation. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nonanoate chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamoylhydrazinylidene group, potentially converting it into different functional groups.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate is used as a building block for the synthesis of more complex molecules
Biology: The compound’s potential biological activity is of interest in drug discovery and development. Its ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: In medicine, research is focused on its potential therapeutic applications. The compound’s structure suggests it could be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Industrially, the compound can be used in the production of specialty chemicals, including surfactants and lubricants. Its unique properties make it suitable for applications requiring specific chemical functionalities.
作用機序
The mechanism of action of Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate involves its interaction with molecular targets such as enzymes and receptors. The carbamoylhydrazinylidene group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The nonanoate chain may also contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Methyl nonanoate: A simpler ester with a nonanoate backbone but lacking the carbamoylhydrazinylidene group.
Methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate: A more complex ester with additional sugar moieties.
Uniqueness: Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate is unique due to the presence of the carbamoylhydrazinylidene group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making the compound valuable in research and potential therapeutic applications.
特性
CAS番号 |
55085-72-8 |
|---|---|
分子式 |
C13H23N3O5 |
分子量 |
301.34 g/mol |
IUPAC名 |
methyl 9-[2-(carbamoylhydrazinylidene)acetyl]oxynonanoate |
InChI |
InChI=1S/C13H23N3O5/c1-20-11(17)8-6-4-2-3-5-7-9-21-12(18)10-15-16-13(14)19/h10H,2-9H2,1H3,(H3,14,16,19) |
InChIキー |
HBFRISMJLMSHPC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCCCCOC(=O)C=NNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


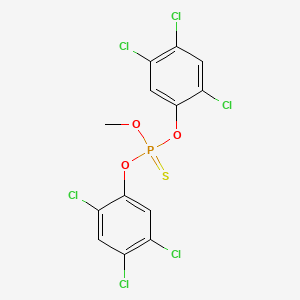
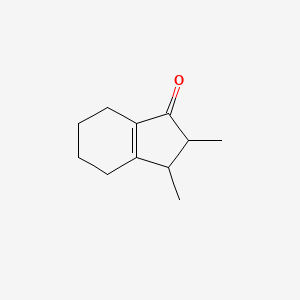
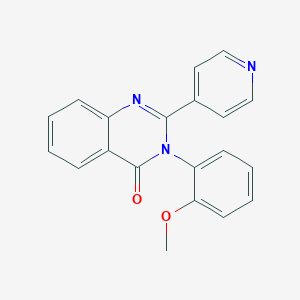
![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)

![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)

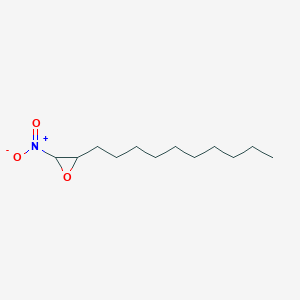

sulfanylidene-lambda~5~-phosphane](/img/structure/B14640061.png)
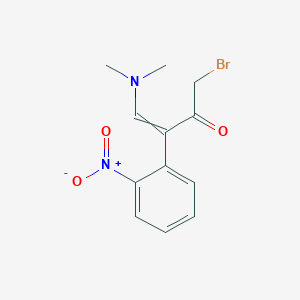

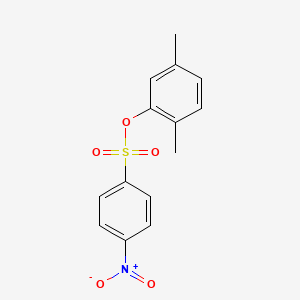
methanone](/img/structure/B14640087.png)
